molecular formula C11H14N2OS B13140775 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)-

1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)-

Katalognummer: B13140775
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: QMPMEIOXLQDOPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure composed of at least one atom other than carbon. Nitrogen-containing heterocycles are particularly significant in medicinal chemistry due to their presence in many biologically active molecules, including vitamins, hormones, and antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 4-aminobutylamine. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- include other nitrogen-containing heterocycles such as:

Uniqueness

What sets 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- apart from similar compounds is its unique combination of the benzisothiazole ring and the 4-aminobutyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H14N2OS

Molekulargewicht

222.31 g/mol

IUPAC-Name

2-(4-aminobutyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H14N2OS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,7-8,12H2

InChI-Schlüssel

QMPMEIOXLQDOPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.